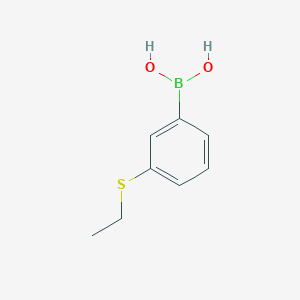
4-(Ethylsulfanyl)benzonitrile
Vue d'ensemble
Description
The compound 4-(Ethylsulfanyl)benzonitrile is a chemical species that is structurally characterized by the presence of an ethylsulfanyl group attached to the benzonitrile moiety. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of its properties and behaviors. For instance, the first paper discusses a molecule with a similar sulfanyl group attached to a phthalonitrile, which suggests that this compound may also exhibit weak inter- and intramolecular interactions such as C–H…N-type hydrogen bonds and π–π interactions .
Synthesis Analysis
The synthesis of related compounds, such as the ones described in the papers, often involves the introduction of functional groups to the aromatic ring through substitution reactions. The second paper outlines a synthetic route for a compound with a sulfanyl group and a benzonitrile moiety, which could be analogous to the synthesis of this compound. The synthesis strategy mentioned involves the use of a prosthetic group, which could be a method applicable to the synthesis of this compound as well .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be determined using X-ray diffraction, as indicated in the first paper. This technique allows for the identification of weak intermolecular forces that may influence the compound's stability and reactivity. The presence of a sulfanyl group in the molecule can lead to specific molecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for the crystal structure formation .
Chemical Reactions Analysis
Although the papers do not directly address the chemical reactions of this compound, they do provide information on related compounds that can undergo various chemical transformations. For example, the introduction of radioisotopes as described in the second paper suggests that this compound could potentially be modified to include isotopic labels, which could be useful in tracer studies or other applications requiring labeled compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of similar compounds discussed in the papers. For instance, the presence of the ethylsulfanyl group could affect the compound's solubility, boiling point, and melting point. The electronic properties of the benzonitrile group, such as its dipole moment and electron-withdrawing capacity, would also contribute to the overall properties of the compound. The papers suggest that related compounds exhibit good in vitro and in vivo properties, which could imply that this compound may also have favorable biological properties .
Mécanisme D'action
While specific information on the mechanism of action of “4-(Ethylsulfanyl)benzonitrile” is not available, a similar compound, “4-(Methylsulfonyl)benzonitrile”, has been studied. It was found that significant Coulombic interactions between adjacent molecules is one driving force for the formation of antiparallel structures .
Safety and Hazards
“4-(Methylsulfonyl)benzonitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having acute oral toxicity and acute dermal toxicity . In case of skin contact, it’s recommended to wash off immediately with plenty of water for at least 15 minutes .
Propriétés
IUPAC Name |
4-ethylsulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBHJRQNISIVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Ethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B3021147.png)




![Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester](/img/structure/B3021157.png)







